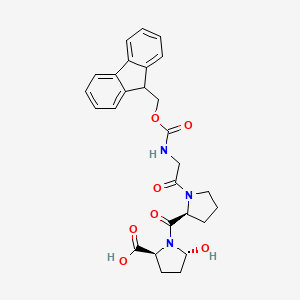

Fmoc-Gly-Pro-Hyp-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Gly-Pro-Hyp-OH is a synthetic single-stranded amide with a stepwise hydrogen bond . It is a Fmoc-protected collagen tripeptide .

Synthesis Analysis

The synthesis of this compound starts with the creation of an ester by reacting an acid and alcohol in the presence of catalysts. The ester is then reacted with a primary amine to form an amide, which can be hydrolyzed to release the desired product . A comparative analysis of the standard stepwise chain elongation procedure on solid support with the procedure based on the use of the synthons Fmoc-Gly-Pro-Hyp (tBu)-OH and Fmoc-Pro-Hyp-Gly-OH was performed .

Molecular Structure Analysis

This compound is a synthetic single-stranded amide with a stepwise hydrogen bond .

Chemical Reactions Analysis

The crude products resulting from the stepwise elongation procedure and from the use of Fmoc-Gly-Pro-Hyp (tBu)-OH clearly revealed large amounts of microheterogeneities that result from incomplete imino acid acylation as well as from diketopiperazine formation with cleavage of Gly-Pro units from the growing peptide chain .

Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 394.43 g/mol .

Aplicaciones Científicas De Investigación

Synthesis of Collagen Model Peptides : Fmoc-Pro-Hyp(TBDPS)-Gly-OH, a related compound, has been used for the synthesis of collagen model peptides. This approach facilitates the purification and allows for selective deprotection of the hydroxyproline residue without affecting the solid-supported collagen model peptide (CMP) (Erdmann & Wennemers, 2009).

Synthesis of Higher Molecular Weight Collagen-Type Peptides : The Fmoc/Gly-Pro-Hyp sequence has been used in synthesizing higher molecular weight collagen-type peptides. This method improved the quality of the crude products and allowed for the synthesis of larger collagen-type peptides in satisfactory yields (Ottl, Musiol, & Moroder, 1999).

Formation of Rigid Hydrogel with Twisted Polyproline II Architecture : Fmoc-Gly-Pro-Hyp has been shown to form single crystals with left-handed polyproline II superhelical packing, similar to native collagen. Coassembly with Fmoc-Phe-Phe, a dipeptide hydrogelator, produced twisted helical fibrils with improved mechanical rigidity in hydrogels (Ghosh et al., 2020).

Synthesis of β-Casomorphin and other Peptides : Fmoc amino acid derivatives, including Fmoc-Gly-Pro-Hyp-OH, have been used in the efficient synthesis of various peptides, such as β-casomorphin. This method is described as simple, efficient, and rapid, contributing to the advancement of peptide synthesis techniques (Babu & Tantry, 2004).

Preparation of Semisynthetic Insulin Analogs : Fmoc derivatives have been employed in the synthesis of insulin analogs. These new analogs displayed varying degrees of binding affinity to the insulin receptor, indicating potential applications in diabetes treatment (Žáková et al., 2007).

Platelet Activation Studies : Gly-Pro-Hyp sequences are potent platelet agonists and have been used to study platelet activation by collagen. This sequence specifically recognizes platelet glycoprotein VI, a key factor in platelet activation and thrombosis (Knight et al., 1999).

Mecanismo De Acción

Target of Action

Fmoc-Gly-Pro-Hyp-OH is a tripeptide that is primarily used in the synthesis of collagen model peptides (CMPs) . The primary targets of this compound are the amino acids in the collagen structure, specifically the Pro-Hyp-Gly motif, which is the most common natural repeat unit within collagen .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The this compound tripeptide plays a crucial role in the synthesis of collagen model peptides (CMPs). The Pro-Hyp-Gly motif is the most common natural repeat unit within collagen, and thus, it is also the most common motif used within CMPs . The effective synthesis of CMPs with at least seven repeat units of Pro-Hyp-Gly is an important goal in understanding the factors that influence the structure of collagen .

Pharmacokinetics

The Fmoc group can be rapidly removed by base, which may impact the compound’s bioavailability .

Result of Action

The result of the action of this compound is the efficient synthesis of collagen model peptides (CMPs). The silyl ether protecting group prevents undesired side reactions during the CMP synthesis, thereby facilitating purification and allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is rapidly removed by base, so the pH of the environment can affect the rate of this reaction . Additionally, the compound should be kept dry in a freezer to maintain its stability .

Safety and Hazards

Direcciones Futuras

Efficient strategies are required for the synthesis of higher molecular weight collagen-type peptides. Applying the Fmoc/tBu chemistry, a comparative analysis of the standard stepwise chain elongation procedure on solid support with the procedure based on the use of the synthons Fmoc-Gly-Pro-Hyp (tBu)-OH and Fmoc-Pro-Hyp-Gly-OH was performed .

Análisis Bioquímico

Biochemical Properties

Fmoc-Gly-Pro-Hyp-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of hydrogen bonds and π–π stacking of the fluorenyl moieties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(2S,5R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-5-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O7/c31-23-12-11-22(26(34)35)30(23)25(33)21-10-5-13-29(21)24(32)14-28-27(36)37-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t21-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGVGGAHJIWHRV-RJGXRXQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C(CCC5O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5[C@@H](CC[C@H]5O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B574209.png)

![Bis{4-[benzyl(methyl)amino]phenyl}methanol](/img/structure/B574230.png)